1-N-Boc-4-iodo-azepane
Overview
Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-iodoazepane-1-carboxylate were not found, related compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-iodoazepane-1-carboxylate is C11H20INO2 . The compound has a molecular weight of 325.19 g/mol .Physical and Chemical Properties Analysis
Tert-butyl 4-iodoazepane-1-carboxylate has a molecular weight of 325.19 g/mol . It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 2 rotatable bonds .Scientific Research Applications
Chiral Separation and Synthesis : The compound has been involved in the preparation of enantiomerically pure derivatives. For instance, a study described the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, highlighting the significance of chiral supercritical fluid chromatography in achieving enantiomeric purity (Carry et al., 2013).
Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of pharmacologically relevant compounds. For example, its derivative, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was synthesized for large-scale production of Rho–kinase inhibitor K-115, demonstrating its utility in pharmaceutical manufacturing (Gomi et al., 2012).
Halogenated Derivatives for Chemical Transformations : Research has developed stable halogenated derivatives, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, which are used in various chemical transformations, signifying its role in advancing synthetic chemistry methodologies (Glinyanaya et al., 2021).
Stereoselective Synthesis of Complex Molecules : The compound is instrumental in the stereoselective synthesis of complex molecular structures, such as in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists (Campbell et al., 2009).
Development of Novel Reagents : It is used in the development of new reagents, such as in the creation of tert-butylating agents, exemplified by the development of 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), which is significant for tert-butylation of alcohols and carboxylic acids (Yamada et al., 2016).
Synthesis of Functionalized Piperidines : It is also utilized in the synthesis of functionally diverse piperidine derivatives, such as in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Properties
IUPAC Name |
tert-butyl 4-iodoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSVNKXRCIGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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